11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an isobutyryl group, and a hexahydro-dibenzo-diazepinone core
Preparation Methods
The synthesis of 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One notable method involves the microwave-assisted synthesis catalyzed by silica-supported fluoroboric acid. This method has been shown to produce the compound in good yield and with high purity . The reaction conditions typically involve the use of dimethoxyphenyl derivatives and appropriate reagents under controlled microwave irradiation.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Medicine: Its anxiolytic properties make it a candidate for the development of new anti-anxiety medications.
Mechanism of Action
The mechanism by which 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is primarily through its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
Similar compounds to 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other derivatives of the dibenzo[b,e][1,4]diazepine family. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and pharmacological properties. Examples include:
- 11-(2,3-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H32N2O4/c1-16(2)26(31)29-20-10-8-7-9-18(20)28-19-14-27(3,4)15-21(30)24(19)25(29)17-11-12-22(32-5)23(13-17)33-6/h7-13,16,25,28H,14-15H2,1-6H3 |
InChI Key |
OJTUKUXDZSBQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.